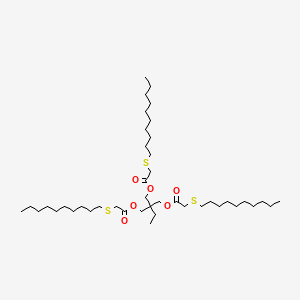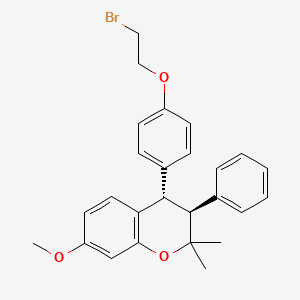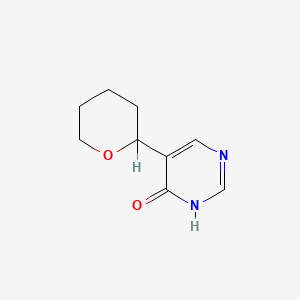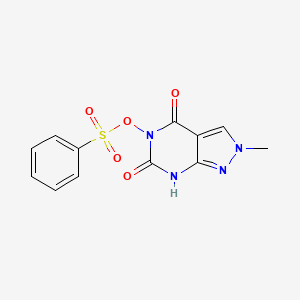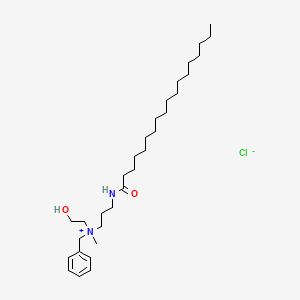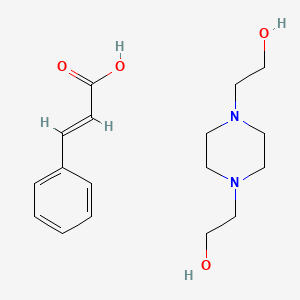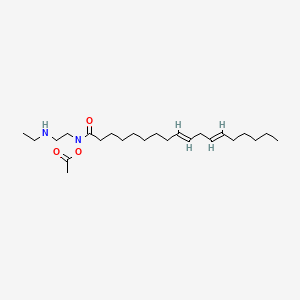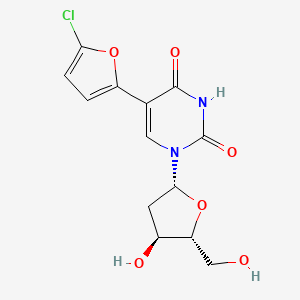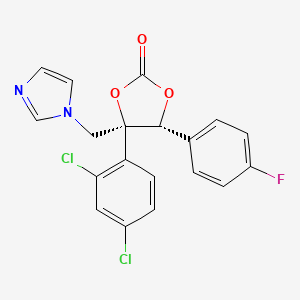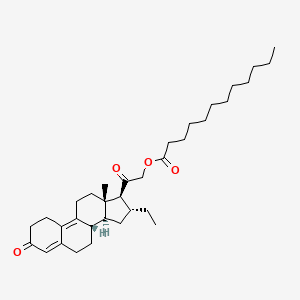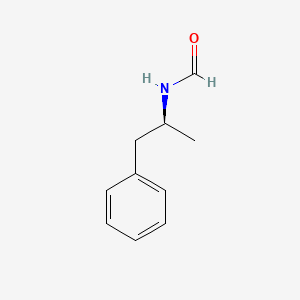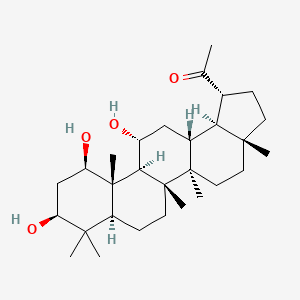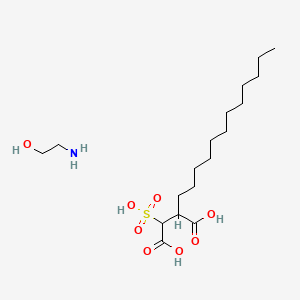
2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid is a compound formed by the combination of 2-aminoethanol and 2-dodecyl-3-sulfobutanedioic acid. This compound is known for its surfactant properties, making it useful in various industrial applications. It is a white solid with good water solubility and is often used in the production of detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid typically involves the reaction of dodecylbenzenesulfonic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide to form dodecylbenzenesulfonic acid.
Neutralization: The dodecylbenzenesulfonic acid is then neutralized with 2-aminoethanol to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The sulfonation reaction is typically performed in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction. The neutralization step is carried out in a batch reactor to control the reaction conditions and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted aminoethanol derivatives .
Scientific Research Applications
2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in the production of detergents, cleaning agents, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify and disperse hydrophobic substances. This property is utilized in various applications, including cleaning, emulsification, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar surfactant properties but lacks the amino group.
2-Aminoethanol: Contains the amino group but lacks the long hydrophobic tail.
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Uniqueness
2-Aminoethanol;2-dodecyl-3-sulfobutanedioic acid is unique due to its combination of a hydrophobic tail and a hydrophilic amino group, making it an effective surfactant with versatile applications in various fields .
Properties
CAS No. |
71963-21-8 |
|---|---|
Molecular Formula |
C18H37NO8S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-aminoethanol;2-dodecyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C16H30O7S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;3-1-2-4/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);4H,1-3H2 |
InChI Key |
OCXJZCXYNYQGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


